2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNTLALLQKEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Dihydroisoquinolinone Core: The dihydroisoquinolinone core can be synthesized through a Pictet-Spengler reaction, involving the condensation of an aromatic aldehyde with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that reveal promising antitumor activity, with some derivatives achieving mean growth inhibition values as low as 15.72 µM .
Antimicrobial Properties
Research has also suggested that the compound could possess antimicrobial properties. Studies have indicated that oxadiazole derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics . The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Photoluminescent Materials
The unique electronic properties of this compound make it a candidate for applications in photoluminescent materials. Research into similar isoquinoline derivatives has shown their utility in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation. This property is attributed to their conjugated structure and electron-withdrawing groups like trifluoromethyl .
Sensor Development
Compounds containing oxadiazole rings are being explored for use in sensors due to their ability to interact with various analytes. The specific structure of 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one may provide selective sensing capabilities for detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Screening
In a recent study published by MDPI, derivatives of isoquinoline were screened for their anticancer activity against a panel of human tumor cell lines. The results indicated that certain modifications to the oxadiazole moiety significantly enhanced cytotoxicity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of oxadiazole derivatives found that compounds with similar structures demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the existing framework could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The 1,2-dihydroisoquinolin-1-one core distinguishes it from benzimidazolone (e.g., compound 46 in ) or pyrrolidinone-based analogs (e.g., ). The isoquinolinone scaffold may offer unique π-π stacking interactions in biological targets compared to smaller heterocycles .
- Compound 46 (): Contains a benzimidazolone core linked to a 4-chlorophenethyl-substituted oxadiazole.
- : Features a pyrrolidinone core with a 3-cyclopropyl-oxadiazole substituent. The cyclopropyl group introduces steric bulk, which could hinder membrane permeability compared to the trifluoromethyl group in the target compound .
Substituent Analysis
- Trifluoromethyl vs. Cyclopropyl () : The 3-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects and lipophilicity (logP ~4.5 estimated), whereas the cyclopropyl group in ’s compound may reduce logP (~3.8) and increase metabolic stability .
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound is structurally analogous to the 3-chloro-4-fluorophenyl group in ’s compound. Fluorine substitution can improve bioavailability but may alter target selectivity .
Physicochemical Properties
Biological Activity
The compound 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dihydroisoquinoline core with various substituents that may influence its biological activity.
Structural Features
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety may enhance lipophilicity and biological interactions.
- Trifluoromethyl Group : This group is known to increase metabolic stability and can enhance the binding affinity to biological targets.
- Oxadiazole Ring : Oxadiazoles are often associated with antimicrobial and antitumor activities.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The oxadiazole ring in this compound may contribute to its ability to inhibit bacterial growth. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties .
Antitumor Activity
Research indicates that compounds featuring isoquinoline and oxadiazole rings often exhibit anticancer activity. The specific compound under discussion has not been extensively studied in clinical settings; however, related compounds have shown promising results against various cancer cell lines. For example, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cells, potentially making them candidates for further development as anticancer agents .
Structure–Activity Relationships (SAR)
The structural modifications in similar compounds have been analyzed to determine their influence on biological activity. For instance:
- Substituents on the Phenyl Ring : Variations in the substitution pattern significantly affect the potency against specific targets such as Plasmodium falciparum, a malaria-causing parasite. Compounds with optimal substitutions have shown high selectivity and potency .
- LogP Values : The lipophilicity of compounds plays a crucial role in their absorption and distribution within biological systems. Calculating logP values can help predict the pharmacokinetic behavior of new derivatives.
Case Studies
- Antiplasmodial Activity : A study analyzing similar oxadiazole derivatives found that specific substitutions led to enhanced activity against P. falciparum, with some compounds exhibiting IC50 values as low as 0.034 µM .
- Cytotoxicity Assays : In vitro studies on related compounds indicated moderate cytotoxicity against colon carcinoma cell lines (HCT-116), suggesting potential applications in cancer therapy .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
